2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group and a chloro group, as well as an oxazole ring with a methyl group
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of certain pesticides . Therefore, it can be inferred that its targets might be specific enzymes or proteins in pests that interfere with their physiological processes.
Mode of Action
Given its use in pesticide synthesis, it likely interacts with its targets to disrupt essential biological processes in pests, leading to their elimination .
Biochemical Pathways
As an intermediate in pesticide synthesis, it’s plausible that the compound, or its derivatives, may interfere with the normal functioning of certain biochemical pathways in pests, leading to their elimination .
Pharmacokinetics
As an intermediate in pesticide synthesis, it’s likely that these properties would be significantly influenced by the final structure of the synthesized pesticide .
Result of Action
Given its use in pesticide synthesis, it can be inferred that the compound, or its derivatives, may cause disruption of essential physiological processes in pests, leading to their elimination .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-2-chloropyridine and 2-bromo-3-methyl-1,2-oxazole, under suitable conditions.
Coupling reaction: The oxazole ring is then coupled with the pyridine ring through a carboxamide linkage. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxazole N-oxides.
Scientific Research Applications
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide: This compound is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings.
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide: A similar compound with a different substitution pattern on the pyridine ring.
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: A related compound where the pyridine ring is replaced with a benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-5-8(14-16-6)13-10(15)7-3-2-4-12-9(7)11/h2-5H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPFKORZUBJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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